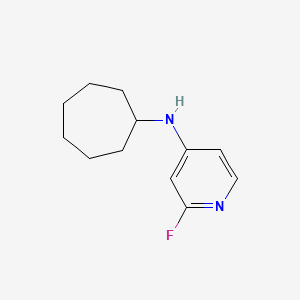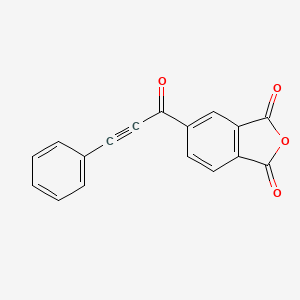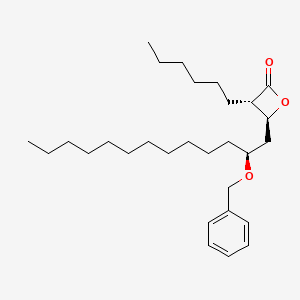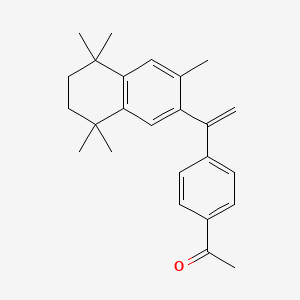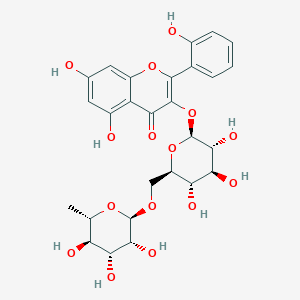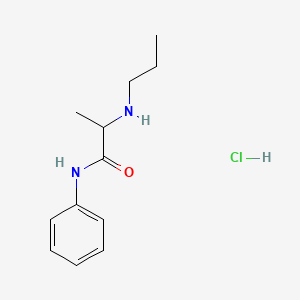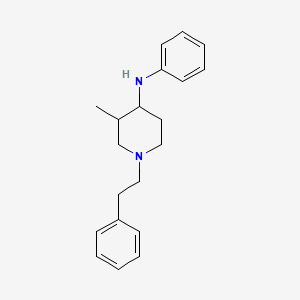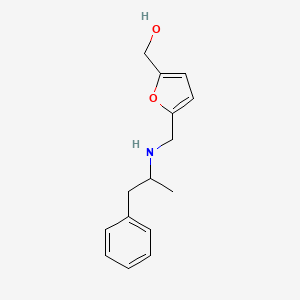
5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a dimethylamino group, and a non-2-enonic acid backbone. Its intricate molecular arrangement makes it a subject of study in organic chemistry, medicinal chemistry, and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the non-2-enonic acid backbone: This can be achieved through a series of aldol condensation reactions.
Introduction of the acetylamino group: This step often involves the acetylation of an amino group using acetic anhydride under mild conditions.
Addition of the dimethylamino group: This can be done through nucleophilic substitution reactions, where a dimethylamine is introduced to the molecule.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Continuous flow synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity, making the process more cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Dimethylamine, acetic anhydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic pathways.
Interacting with receptors: Modulating receptor activity, which can influence cellular signaling and function.
Altering gene expression: Affecting the transcription and translation of specific genes, leading to changes in protein synthesis and cellular behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(methylamino)-D-glycero-D-galacto-non-2-enonic Acid
- 5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(ethylamino)-D-glycero-D-galacto-non-2-enonic Acid
Uniqueness
5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H22N2O7 |
|---|---|
Poids moléculaire |
318.32 g/mol |
Nom IUPAC |
(2R,3R,4S)-3-acetamido-4-(dimethylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C13H22N2O7/c1-6(17)14-10-7(15(2)3)4-9(13(20)21)22-12(10)11(19)8(18)5-16/h4,7-8,10-12,16,18-19H,5H2,1-3H3,(H,14,17)(H,20,21)/t7-,8+,10+,11+,12+/m0/s1 |
Clé InChI |
RZSQJERRHFJUGV-RULNCXCMSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N(C)C |
SMILES canonique |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


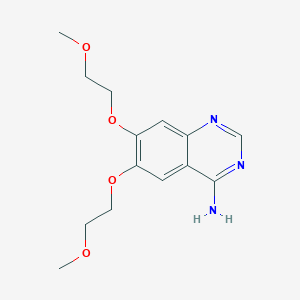
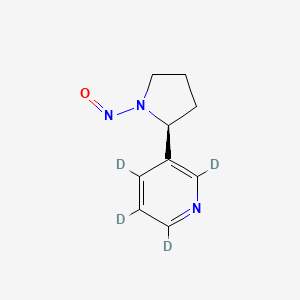
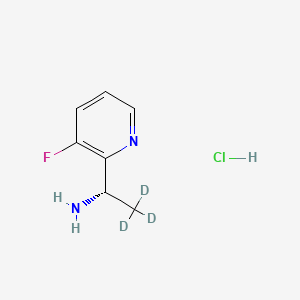
![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-](/img/structure/B13437568.png)
